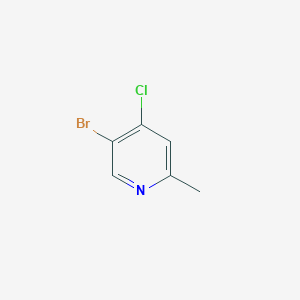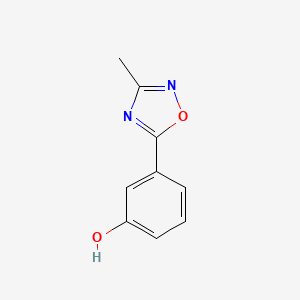![molecular formula C9H11NO2 B1372706 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine CAS No. 210488-52-1](/img/structure/B1372706.png)
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
Vue d'ensemble
Description
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is a chiral compound featuring a benzodioxole moiety attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding benzodioxole aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on the central nervous system.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the ethanamine group can participate in hydrogen bonding or ionic interactions, modulating the activity of the target proteins and pathways involved.
Comparaison Avec Des Composés Similaires
®-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Benzo[d][1,3]dioxol-5-yl)propanamine: A homolog with an additional methylene group, potentially altering its chemical and biological properties.
1-(Benzo[d][1,3]dioxol-5-yl)methanamine: A related compound with a shorter alkyl chain, affecting its reactivity and interactions.
Uniqueness: (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine is unique due to its specific chiral configuration, which can significantly influence its interaction with biological targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXYAKHFVPCBF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


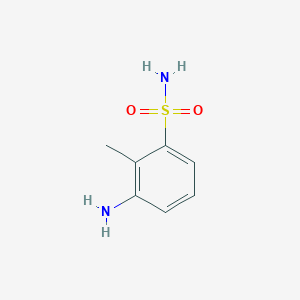

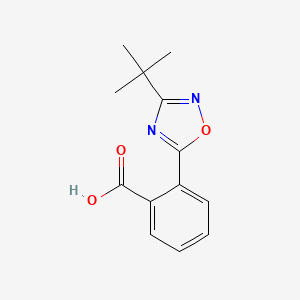
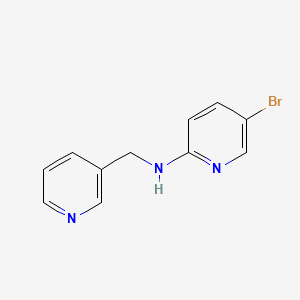
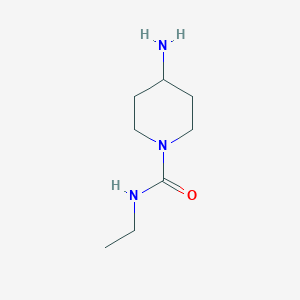
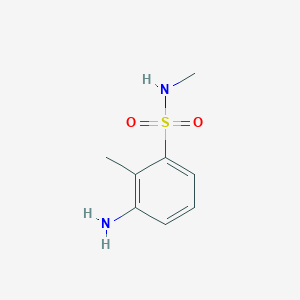
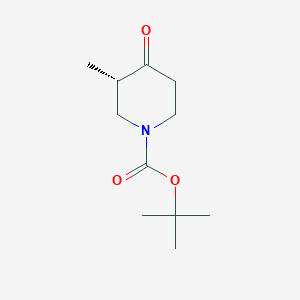
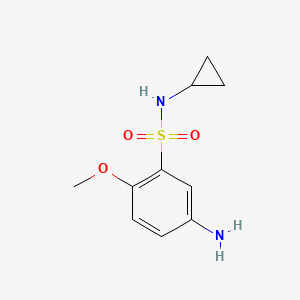
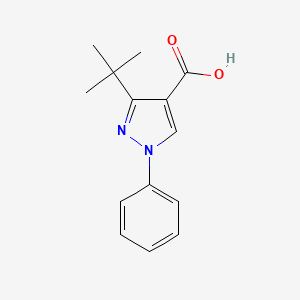
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
